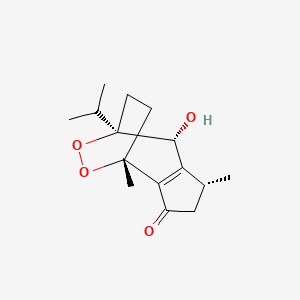

Nardoperoxide

Description

Overview of Sesquiterpenoid Endoperoxides in Nature

Sesquiterpenoids are a class of terpenes composed of three isoprene (B109036) units, resulting in a 15-carbon skeleton. They are found in a wide variety of natural sources, including plants, fungi, and marine organisms. oatext.com A rare and particularly interesting subgroup of sesquiterpenoids are the endoperoxides, which are characterized by a peroxide bridge (–O–O–) within a cyclic structure. researchgate.net

This endoperoxide moiety is a key pharmacophore, a structural feature responsible for a molecule's biological activity. mdpi.com The most famous example of a sesquiterpenoid endoperoxide is artemisinin (B1665778), a potent antimalarial drug isolated from Artemisia annua. nih.gov The discovery of artemisinin and its derivatives revolutionized malaria treatment and spurred significant interest in other endoperoxide-containing natural products. researchgate.net These compounds are known to exhibit a range of biological activities, including antiprotozoal, anti-inflammatory, and antitumor effects. oatext.comresearchgate.net

Historical Context of Nardoperoxide Discovery

This compound was first isolated and identified in 1998. oatext.comresearchgate.net It was discovered in the roots of Nardostachys chinensis, a flowering plant belonging to the Valerianaceae family. oatext.comresearchgate.net This plant has a history of use in traditional medicine. The isolation of this compound, along with a related compound named isothis compound (B8257707), was the result of chemical examinations of the plant's constituents. oatext.comresearchgate.net The structure of this compound was determined through comprehensive spectral analysis.

Significance of this compound as a Lead Compound in Chemical Research

In drug discovery, a "lead compound" is a chemical that has promising biological activity and serves as the starting point for developing new drugs through chemical modification. nih.gov this compound is considered a significant lead compound, primarily due to its potent antimalarial activity. huji.ac.il

Initial studies revealed that this compound exhibits strong activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. wehi.edu.aufrontiersin.org Its efficacy has made it a molecule of interest for chemists seeking to design and synthesize new antimalarial agents. escholarship.org The presence of the endoperoxide bridge, similar to that in artemisinin, is believed to be crucial for its mechanism of action, which likely involves the generation of reactive oxygen species that are toxic to the malaria parasite. nih.gov The unique guaiane (B1240927) skeleton of this compound provides a different chemical scaffold from artemisinin, offering a new template for the development of drugs that could potentially overcome existing resistance mechanisms. nih.govresearchgate.net

Classification and Chemical Nomenclature of this compound

This compound is classified as a sesquiterpenoid endoperoxide. oatext.com More specifically, it belongs to the guaianolide subclass of sesquiterpenoids, which are characterized by a bicyclic carbon skeleton composed of a seven-membered ring fused to a five-membered ring. oatext.comresearchgate.net

The systematic naming of complex natural products like this compound follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). ebi.ac.uknih.gov This nomenclature system provides an unambiguous name based on the molecule's parent structure, functional groups, and stereochemistry. While a full IUPAC name for such a complex molecule can be unwieldy for common use, it precisely describes its chemical structure. The compound is commonly referred to by its trivial name, "this compound," in scientific literature. ebi.ac.uk Functionally, it is an organic peroxide, defined by the R-O-O-R' structure. ebi.ac.uk

Data Tables

Table 1: Key Properties of this compound

| Property | Description |

| Natural Source | Roots of Nardostachys chinensis |

| Chemical Class | Sesquiterpenoid Endoperoxide (Guaiane-type) |

| Key Structural Feature | Endoperoxide bridge within a bicyclic researchgate.netresearchgate.net ring system |

| Primary Biological Activity | Antimalarial (against Plasmodium falciparum) |

Structure

3D Structure

Properties

Molecular Formula |

C15H22O4 |

|---|---|

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(1R,5R,7R,8R)-7-hydroxy-1,5-dimethyl-8-propan-2-yl-9,10-dioxatricyclo[6.2.2.02,6]dodec-2(6)-en-3-one |

InChI |

InChI=1S/C15H22O4/c1-8(2)15-6-5-14(4,18-19-15)12-10(16)7-9(3)11(12)13(15)17/h8-9,13,17H,5-7H2,1-4H3/t9-,13-,14-,15-/m1/s1 |

InChI Key |

BDBRZURCDWHOCK-SEWBAHNZSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=C1[C@H]([C@@]3(CC[C@]2(OO3)C)C(C)C)O |

Canonical SMILES |

CC1CC(=O)C2=C1C(C3(CCC2(OO3)C)C(C)C)O |

Origin of Product |

United States |

Isolation and Elucidation of Natural Nardoperoxide

Botanical Source: Nardostachys chinensis (Valerianaceae)

Nardoperoxide is a guaiane-type sesquiterpenoid that, along with its epimer isothis compound (B8257707), is naturally found in the roots of Nardostachys chinensis Batalin, a plant belonging to the Valerianaceae family. chemfaces.comresearchgate.netebi.ac.uk This plant has been a source for the isolation of various sesquiterpenoids. researchgate.netmedchemexpress.com The roots of Nardostachys chinensis are the primary plant part from which these compounds are extracted for scientific study. chemfaces.comresearchgate.net

Extraction and Purification Methodologies from Natural Sources

The process of isolating this compound and isothis compound from their natural source involves several meticulous steps. The initial step is the extraction from the pulverized dried roots of Nardostachys chinensis.

A common method involves extracting the plant material with methanol (B129727) at room temperature. The resulting methanol extract is then suspended in water and partitioned successively with ethyl acetate (B1210297) and n-butanol. The ethyl acetate extract, which contains a mixture of compounds including this compound, is then subjected to further separation techniques.

To purify the individual compounds, a combination of chromatographic methods is employed. These include:

Gel-permeation chromatography: This technique separates molecules based on their size.

Low-pressure liquid chromatography: This method is used for further fractionation of the extract.

Medium-pressure liquid chromatography (MPLC): This is utilized for more refined separation. researchgate.net

Preparative High-Performance Liquid Chromatography (prep-HPLC): This is a high-resolution technique used to obtain the pure compounds. researchgate.net

Solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) are also used in the extraction and purification process. chemfaces.com

Table 1: Extraction and Purification Overview

| Step | Technique/Solvent | Purpose |

|---|---|---|

| Initial Extraction | Methanol | To extract a broad range of compounds from the dried plant material. |

| Partitioning | Ethyl Acetate, n-Butanol | To separate compounds based on their polarity. |

| Fractionation | Gel-permeation chromatography, Low-pressure liquid chromatography | To separate the extract into simpler fractions based on molecular size. |

| Purification | MPLC, prep-HPLC | To isolate pure this compound and isothis compound from the fractions. researchgate.net |

Synthetic Methodologies and Analog Development

Retrosynthetic Analysis of Nardoperoxide

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.indeanfrancispress.com For a complex molecule like this compound, this process involves identifying key bond disconnections that correspond to reliable and high-yielding forward reactions. egrassbcollege.ac.inescholarship.org

A logical retrosynthetic strategy for this compound would prioritize the disconnection of the peroxide bridge, a sensitive and often challenging functionality to install. This leads to a guaiane-type diene precursor. Further disconnection of the bicyclo[5.3.0]decane (guaiane) skeleton can then be envisioned through various cyclization strategies, ultimately leading to simpler acyclic or monocyclic precursors. escholarship.org Key considerations in the retrosynthetic analysis of this compound include the stereochemical control of the multiple chiral centers and the regioselective introduction of functional groups.

Key Retrosynthetic Disconnections:

| Disconnection Point | Precursor Generated | Corresponding Forward Reaction |

| Peroxide Bridge | Guaiane (B1240927) Diene | Photooxygenation/[4+2] Cycloaddition |

| C1-C5 Bond | Germacrane-type Precursor | Transannular Cyclization |

| C7-C8 Bond | Acyclic Sesquiterpenoid Precursor | Intramolecular Alkylation/Aldol Reaction |

Strategies for the Construction of the Guaiane Sesquiterpene Skeleton

The guaiane skeleton, characterized by a fused five- and seven-membered ring system, is a common motif in a large class of sesquiterpenoids. beilstein-journals.orgnih.gov The construction of this framework is a central challenge in the synthesis of this compound. Several strategies have been developed to assemble this bicyclic core.

One common approach involves the cyclization of a germacrane-type precursor. beilstein-journals.org Germacrenes, which are 10-membered ring sesquiterpenes, can undergo transannular cyclization, where a bond is formed across the ring, to generate the guaiane skeleton. This biomimetic approach often allows for the stereoselective formation of the desired ring fusion. beilstein-journals.org

Alternative strategies include:

Prins Cyclization: A Lewis acid-induced intramolecular Prins cyclization can be employed to construct the chiral 5,7-fused oxygen-bridged ring system found in some guaiane natural products. sioc-journal.cn

Intramolecular Allylation: A double allylation strategy, particularly using tin(II) chloride, has been shown to be effective in constructing the nih.govnih.govresearchgate.net-fused carbocyclic system of guaianolides. escholarship.org

Radical Cyclizations: Radical-based methods, such as intramolecular Giese coupling, have been utilized to form the seven-membered ring with high diastereoselectivity. researchgate.net

The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final guaiane target.

Peroxide Bridge Formation: Oxygen Stitching Strategies and Singlet Oxygen Chemistry

The defining feature of this compound is its endoperoxide bridge. The formation of this peroxide linkage is a critical and often delicate step in the total synthesis. "Oxygen stitching" strategies, which aim to install oxygen atoms from molecular oxygen, have emerged as powerful tools for the synthesis of peroxide-containing natural products. escholarship.orgescholarship.orgnih.gov

Photooxygenation Reactions

Photooxygenation is a key method for forming peroxide bridges and involves the reaction of a substrate with singlet oxygen (¹O₂). acs.orgfrontiersin.orgnih.gov Singlet oxygen, a highly reactive excited state of molecular oxygen, can be generated photochemically using a sensitizer (B1316253) and light. acs.orgrsc.org

In the context of this compound synthesis, a guaiane diene precursor can undergo a [4+2] cycloaddition reaction with singlet oxygen to directly form the endoperoxide ring. rsc.org This reaction is often highly stereoselective, with the oxygen adding to one face of the diene, dictated by steric and electronic factors. The efficiency and selectivity of photooxygenation reactions can be influenced by the choice of solvent, sensitizer, and reaction temperature. acs.orgfrontiersin.org The use of supported photosensitizers can also facilitate product purification and sensitizer recycling. acs.org

Peroxyketal and Dioxane Ring Synthesis

While this compound itself contains an endoperoxide, the synthesis of related cyclic peroxides, such as peroxyketals and 1,2-dioxanes, provides valuable insights into peroxide formation strategies. rsc.orgresearchgate.netsci-hub.se These structures are found in numerous marine natural products. rsc.orgsci-hub.se

Methods for synthesizing these motifs include:

Cobalt(II)-catalyzed Peroxysilylation: This method, developed by Mukaiyama and Isayama, allows for the generation of hydroperoxide substrates that can then cyclize to form five- and six-membered peroxide rings. rsc.orgbeilstein-journals.org

Ozonolysis: Ozonolysis of unsaturated precursors can lead to the formation of hydroperoxides that subsequently cyclize to form dioxane rings. researchgate.net

Oxidative Ring Expansion: Cyclobutanols can undergo oxidative ring expansion using Co(acac)₂ and triplet oxygen to yield 1,2-dioxanols. sci-hub.se

Intramolecular Alkylation of Hydroperoxyacetals: This stereospecific reaction provides a route to asymmetric 1,2-dioxanes. researchgate.net

These methodologies highlight the diverse chemical transformations available for constructing cyclic peroxide systems.

Stereoselective Synthesis Approaches

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of its multiple stereocenters. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities. egrassbcollege.ac.inrsc.org

Key strategies for achieving stereoselectivity in the synthesis of complex molecules like this compound include:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as terpenes or amino acids, to introduce chirality into the synthetic route. escholarship.org

Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. clockss.org

Auxiliary-Controlled Stereoselection: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.

Catalyst-Controlled Enantioselection: The use of chiral catalysts, such as enzymes or metal complexes with chiral ligands, can induce enantioselectivity in a reaction. thieme.com

In the context of this compound synthesis, a combination of these strategies is often necessary to achieve the desired absolute and relative stereochemistry of the final product. For instance, the stereochemistry of the guaiane skeleton can be established using substrate control during a cyclization reaction, while the peroxide bridge formation via photooxygenation can also proceed with high diastereoselectivity. rsc.org

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.govdoi.orgresearchgate.net This approach holds significant promise for the synthesis of complex terpenoids like this compound. nih.gov

Terpene synthases are enzymes that catalyze the cyclization of acyclic precursors, such as farnesyl diphosphate, into a vast array of terpene skeletons. doi.orgresearchgate.net The promiscuity of some terpene synthases allows them to accept modified substrates, opening up possibilities for producing non-natural terpenoid analogs. nih.govdoi.orgnih.gov

A potential chemoenzymatic route to this compound could involve:

Enzymatic Synthesis of the Guaiane Skeleton: A terpene synthase could be used to produce a guaiane diene precursor from an acyclic isoprenoid diphosphate. beilstein-journals.org

Chemical Peroxidation: The enzymatically generated guaiane diene could then be subjected to a chemical photooxygenation step to install the peroxide bridge.

Furthermore, engineered enzymes, such as P450 monooxygenases, could potentially be used to introduce hydroxyl groups or other functionalities with high regio- and stereoselectivity, further streamlining the synthesis. researchgate.net While the chemoenzymatic synthesis of this compound itself has not been reported, the rapid advancements in enzyme engineering and biocatalysis suggest that such an approach is a feasible and attractive future direction. nih.govresearchgate.netdoi.org

Design and Synthesis of this compound Analogues and Derivatives

The core structure of this compound, a guaiane-type sesquiterpenoid endoperoxide, has served as a scaffold for the design and synthesis of novel antimalarial agents. Research in this area has focused on creating analogues that retain the crucial endoperoxide bridge, which is widely considered the pharmacophore responsible for antimalarial activity, while modifying other parts of the molecule to enhance potency and explore structure-activity relationships (SAR). researchgate.netnih.gov

A significant advancement in this field has been the development of a class of compounds known as guaianolide-endoperoxides, or "thaperoxides." researchgate.netnih.gov These synthetic compounds merge the guaiane skeleton of this compound with features from other natural products, aiming to create new, potent, and non-cytotoxic antimalarial leads. researchgate.netnih.gov The design strategy involves incorporating the endoperoxide bridge into a guaianolide framework, a concept that has yielded promising results in antimalarial assays. researchgate.netnih.gov

The synthesis of these analogues is a complex process, often involving multiple steps. For instance, the creation of thaperoxide and its derivatives has been successfully achieved, leading to compounds with significant in vitro activity against Plasmodium falciparum. researchgate.netnih.gov One such analogue, designated as compound 22 , has demonstrated excellent potency, with an IC₅₀ value of 13 nM against the W2 strain of the parasite, without showing significant cytotoxicity. researchgate.netnih.gov

The structure-activity relationship trends observed in these synthesized thaperoxide analogues provide valuable insights for future drug design. Docking studies of these compounds into the homology model of P. falciparum SERCA (PfATP6) have been used to rationalize the observed SAR trends. researchgate.netnih.gov

Below is a data table summarizing the research findings for a selection of synthesized guaianolide-endoperoxide analogues.

| Compound | Structural Modifications | In Vitro Antimalarial Activity (IC₅₀, W2 strain) | Reference |

|---|---|---|---|

| Thaperoxide (3) | Base guaianolide-endoperoxide structure | Potent (specific value not detailed in source) | researchgate.netnih.gov |

| Analogue 22 | Specific modifications to the thaperoxide scaffold | 13 nM | researchgate.netnih.gov |

| Other Analogues | Various modifications to the guaianolide-endoperoxide scaffold | Comparable to artemisinin (B1665778) derivatives | researchgate.netnih.gov |

Chemical Reactivity and Reaction Mechanisms of the Endoperoxide Moiety

Mechanistic Studies of Peroxide Bond Cleavage

The activation of the endoperoxide bridge in compounds like nardoperoxide proceeds via the scission of the relatively weak oxygen-oxygen bond. This cleavage can occur through two primary mechanistic pathways: homolytic and heterolytic cleavage. The prevailing mechanism is often influenced by the reaction conditions, particularly the presence of redox-active species like iron(II).

Homolytic cleavage involves the symmetrical breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons, resulting in the formation of a bi-radical species. chemrxiv.orgchemrxiv.org This pathway is widely considered a key step in the mechanism of action for many antimalarial endoperoxides. chemrxiv.orgarkat-usa.org The process is typically initiated by a single-electron transfer, often from a reduced iron species like Fe(II)-heme, which is available within the malaria parasite. arkat-usa.orgresearchgate.net

The proposed mechanism involves the following steps:

Initial Reductive Cleavage : An electron donor, such as Fe(II), attacks one of the peroxide oxygens. This reduces the peroxide and cleaves the O-O bond.

Formation of Oxygen-Centered Radicals : The initial cleavage results in the formation of an oxygen-centered radical. chemrxiv.org In the context of Fe(II) induction, this leads to an alkoxy radical and a ferryl-protoporphyrin IX species.

Radical Rearrangement : The highly reactive oxygen-centered radical can undergo subsequent rearrangements, such as a 1,5-hydrogen shift, to generate a more stable carbon-centered radical. chemrxiv.orgarkat-usa.org It is these carbon-centered radicals that are believed to be the primary cytotoxic agents, alkylating essential parasite proteins and leading to cell death. researchgate.net

Computational studies on similar endoperoxide compounds, like artemisinin (B1665778), indicate that the spontaneous homolytic cleavage to form a bi-radical intermediate is thermodynamically competitive with the reductive cleavage pathway. chemrxiv.orgchemrxiv.org The detection of radical intermediates via techniques like Electron Paramagnetic Resonance (EPR) spectroscopy in related systems supports the prevalence of homolytic scission. chemrxiv.org

Heterolytic cleavage involves the asymmetrical breaking of the O-O bond, where one oxygen atom retains both bonding electrons, leading to the formation of ionic species (a cation and an anion). nih.gov While homolytic cleavage is often favored in the presence of single-electron donors like Fe(II), heterolytic pathways can also occur, particularly under different catalytic conditions, such as in the presence of certain acids or electron-deficient metal centers. researchgate.netresearchgate.net

The factors influencing the cleavage pathway include:

Catalyst/Initiator : Electron-rich iron porphyrins tend to promote homolytic cleavage, whereas electron-deficient iron porphyrins can favor heterolytic scission. researchgate.net

Substituents : The electronic nature of substituents on the peroxide-containing molecule can influence the pathway. Electron-withdrawing groups can facilitate heterolytic cleavage. researchgate.net

Solvent : The polarity of the solvent can play a role in stabilizing the charged intermediates formed during heterolytic cleavage.

In some reactions, such as the Baeyer-Villiger oxidation, the course of the reaction is directly dependent on whether the O-O bond in a key intermediate cleaves homolytically or heterolytically. beilstein-journals.org For instance, heterolytic cleavage might lead to a seven-membered α-ketolactone, while homolytic cleavage could yield an anhydride. beilstein-journals.org

| Characteristic | Homolytic Cleavage | Heterolytic Cleavage |

|---|---|---|

| Bond Breaking | Symmetrical | Asymmetrical |

| Intermediates | Radicals (neutral) | Ions (cation and anion) |

| Typical Initiator | Fe(II), heat, light | Acids, electron-deficient metal centers |

| Resulting Species | Oxygen- and carbon-centered radicals chemrxiv.org | Zwitterions or separate ionic species nih.gov |

Homolytic Cleavage and Radical Generation

Chemical Transformations Involving the Endoperoxide Bridge

Once the peroxide bond is cleaved, the resulting reactive intermediates can undergo a variety of chemical transformations.

The most significant reductive transformation of the this compound endoperoxide bridge is its cleavage induced by Fe(II). escholarship.org This reaction is considered the trigger for its biological activity. The process involves the reduction of the peroxide, leading to the formation of radical species as described under homolytic cleavage. arkat-usa.org Under laboratory conditions, other reducing agents can also transform the endoperoxide. For example, reaction with tributyltin hydride can sometimes achieve reduction without altering the endoperoxide bridge, though this is highly dependent on the specific substrate and conditions. researchgate.net In electrochemical studies of model dialkyl peroxides, a two-electron reduction leads to the corresponding alcohols. rsc.org

Rearrangement reactions are fundamental to the chemistry of endoperoxides following the initial cleavage event. beilstein-journals.org These transformations are typically intramolecular and involve the migration of an atom or group. mvpsvktcollege.ac.in

Radical Rearrangements : Following homolytic cleavage, the initially formed oxygen-centered radical is highly unstable and rapidly rearranges. chemrxiv.org The most common rearrangement involves a 1,2-shift or a more distant hydrogen atom transfer (e.g., a 1,5-hydride shift) to form a more stable carbon-centered radical. arkat-usa.orgmasterorganicchemistry.com This new radical can then undergo further reactions.

Carbocation Rearrangements : If heterolytic cleavage occurs, or if a carbon-centered radical is oxidized to a carbocation, Wagner-Meerwein type rearrangements can occur. bdu.ac.in In these processes, an alkyl or hydride group migrates to an adjacent carbocation center to yield a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary one). masterorganicchemistry.com These rearrangements proceed to place the positive charge at the most substituted or otherwise stabilized position.

The intermediates generated from the cleavage of the endoperoxide bridge exhibit distinct reactivity towards nucleophiles and electrophiles.

Reactions with Nucleophiles : The carbon-centered radicals and carbocations generated from cleavage are potent electrophiles. medlifemastery.comlibretexts.org They readily react with biological nucleophiles such as thiols (in cysteine residues of proteins), amino groups, and nucleic acids. This alkylation of crucial biomolecules is a primary mechanism of cytotoxicity. researchgate.net In a non-biological context, nucleophiles like water or alcohols can attack carbocation intermediates formed during rearrangement, leading to the formation of alcohols or ethers. masterorganicchemistry.comlibretexts.org

Reactions with Electrophiles : The oxygen atoms of the intact endoperoxide bridge are nucleophilic due to the presence of lone pairs of electrons. libretexts.orgsaskoer.ca They can react with strong electrophiles. For example, protonation by an acid can be the first step in acid-catalyzed rearrangement or cleavage reactions. mvpsvktcollege.ac.in This enhances the leaving group ability of one part of the molecule, facilitating bond scission.

Theoretical and Computational Chemistry of Nardoperoxide

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of a molecule. These methods, which solve the electronic Schrödinger equation with varying levels of approximation, can provide highly accurate molecular geometries ebi.ac.ukquantum-journal.org. For a molecule like Nardoperoxide, with its complex polycyclic and stereogenic nature, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine stable conformations and the relative energies between them rhhz.netrsc.org.

The conformation of a molecule is critical to its biological activity. In the case of this compound, identifying the lowest energy conformers is the first step in any structure-based computational analysis. While specific quantum chemical studies detailing the full conformational analysis of this compound are not prevalent in the literature, the general approach would involve a systematic search of the potential energy surface. This process identifies various stable structures (local minima) and the transition states that connect them. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer would be crucial for subsequent computational studies like docking and spectroscopic prediction. For instance, calculations on similar bicyclic systems often reveal the inherent flexibility and preferred spatial arrangement of the cyclic frameworks, which dictates how the molecule interacts with biological targets. The absolute stereochemistry of this compound has been determined, which provides an essential starting point for such calculations rhhz.net.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and chiroptical spectroscopies like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) researchgate.netscm.comnih.gov. These predictions can aid in structure elucidation and stereochemical assignment arxiv.org.

For this compound, the prediction of its chiroptical properties is particularly relevant. The absolute stereochemistry of this compound and its epimer, isothis compound (B8257707), was determined using CD spectra rhhz.net. This experimental result is typically corroborated by quantum chemical calculations. The process involves calculating the theoretical ECD spectrum for a proposed absolute configuration and comparing it to the experimental spectrum. A good match between the theoretical and experimental spectra provides strong evidence for the assigned absolute configuration. Time-dependent density functional theory (TD-DFT) is a widely used method for such predictions rsc.org. While the specific computational data for this compound's ECD spectrum is not detailed in the available literature, this combined experimental and computational approach is a standard and powerful tool in natural product chemistry.

Reaction Pathway Analysis of Peroxide Decomposition

The biological activity of many endoperoxide-containing natural products, most famously artemisinin (B1665778), is linked to the reactivity of the peroxide bridge, often involving iron-mediated decomposition escholarship.org. Theoretical methods can be used to explore the reaction mechanisms of this decomposition, identifying key intermediates, transition states, and reaction energetics d-nb.infouleth.ca.

For this compound, a plausible mechanism of action involves the reductive cleavage of the endoperoxide bond by ferrous iron (Fe(II)) within the parasite, leading to the formation of cytotoxic radical species. Computational analysis of this process would involve mapping the potential energy surface for the reaction between this compound and an iron species. This would allow for the characterization of the initial interaction, the peroxide bond cleavage step, and the subsequent formation of reactive intermediates. Such studies can reveal the activation barriers for different potential pathways and help to understand what structural features of the molecule are critical for this reactivity nih.govnih.govproakademia.eu. Although specific studies on the decomposition pathway of this compound are not available, the methodologies have been extensively applied to other organic peroxides.

Structure-Activity Relationship (SAR) Modeling using Computational Tools (e.g., PASS software)

Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity escholarship.orgresearchgate.netnih.gov. Computational tools can quantify these relationships, leading to predictive models that can guide the design of more potent analogs scribd.com.

For this compound and its analogs, computational SAR can be explored using various techniques. One such tool is the Prediction of Activity Spectra for Substances (PASS) software, which predicts a wide range of biological activities based on the structure of a compound mdpi.com. A review article has mentioned the use of PASS to predict the antiprotozoal and antitumor properties of a large set of polycyclic endoperoxides, which included this compound mdpi.comresearchgate.net. The software provides a list of potential biological activities with a corresponding probability of being active (Pa) or inactive (Pi). Such predictions can help to prioritize compounds for further experimental testing and suggest potential new applications for existing natural products mdpi.com.

More quantitative SAR (QSAR) models could also be developed for a series of this compound analogs, correlating properties like molecular shape, electronic features (e.g., partial charges, dipole moment), and hydrophobicity with their measured antimalarial activity. These models provide a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Table 1: Reported In Vitro Antimalarial Activity

| Compound | Organism | EC₅₀ (µM) |

|---|---|---|

| This compound | Plasmodium falciparum | 1.5 researchgate.netscribd.com |

Molecular Docking and Dynamics Simulations (for enzyme/target interaction hypotheses)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity nih.govnih.gov. This is followed by molecular dynamics (MD) simulations, which provide insights into the dynamic behavior and stability of the ligand-receptor complex over time sserc.org.uksioc-journal.cn.

While the precise molecular target of this compound within the malaria parasite is not definitively known, computational docking and MD simulations could be used to generate and test hypotheses. Potential targets could include parasite-specific enzymes or proteins that are known to be susceptible to oxidative stress. For example, docking studies could be performed against proteins like plasmepsin or falcipain, which are crucial for parasite survival. The docking results would provide a binding score and a predicted binding pose, highlighting key interactions such as hydrogen bonds or hydrophobic contacts.

Following docking, MD simulations would be used to assess the stability of the predicted complex. By simulating the movement of atoms over time, MD can confirm whether the ligand remains stably bound in the active site and can reveal changes in the protein's conformation upon ligand binding sioc-journal.cn. These computational approaches are instrumental in forming a structural basis for the observed biological activity and can guide the rational design of derivatives with improved affinity and selectivity for the target. Although no specific molecular docking or dynamics studies have been published for this compound, these methods represent a key area for future research into its mechanism of action.

Biological Activities and Mechanistic Insights Non Clinical

In Vitro Antimalarial Activity Against Plasmodium falciparum

Nardoperoxide, isolated from the roots of Nardostachys chinensis, has demonstrated notable antimalarial properties. nih.govsemanticscholar.orgresearchgate.net The presence of an endoperoxide bridge is a key structural feature for its activity, a characteristic shared with the potent antimalarial drug artemisinin (B1665778). nih.govnih.gov

Concentration-Response Relationships (in vitro EC₅₀/IC₅₀ values)

The potency of this compound against the malaria parasite Plasmodium falciparum has been quantified through in vitro studies determining its half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀). While specific EC₅₀/IC₅₀ values for this compound are not extensively detailed in the provided search results, the activity of related endoperoxides provides a comparative context. For instance, various natural and synthetic endoperoxides have shown IC₅₀ values against P. falciparum ranging from the nanomolar to the low micromolar scale. mdpi.comnih.govnih.gov The antimalarial activity of such compounds is often evaluated against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. nih.gov

Table 1: In Vitro Antimalarial Activity of Selected Compounds Against Plasmodium falciparum

| Compound | Strain(s) | IC₅₀/EC₅₀ | Reference(s) |

|---|---|---|---|

| Various Endoperoxides | 3D7, NF54, K1, etc. | 0.0052 to 25 µM | mdpi.com |

| Dicationic acridones | NF54, K1 | Submicromolar range | nih.gov |

| Plant Extracts | Pf3D7, PfINDO | 1.90 to >100 µg/mL | mdpi.com |

This table is for illustrative purposes to show the range of activities observed for antimalarial compounds and is not specific to this compound due to lack of specific data in the search results.

Proposed Molecular Mechanism of Action in Parasitic Systems (e.g., Heme-Mediated Degradation, Free Radical Formation)

The proposed mechanism of action for this compound and other endoperoxide-containing compounds against Plasmodium is believed to be similar to that of artemisinin. nih.govresearchgate.net This mechanism is centered on the interaction with heme, a byproduct of the parasite's digestion of hemoglobin within infected red blood cells. medscape.com

The process is thought to unfold as follows:

Heme-Mediated Degradation: The endoperoxide bridge of this compound is cleaved in the presence of ferrous iron (Fe²⁺) from heme. nih.govnih.gov This degradation is a critical activation step.

Free Radical Formation: The cleavage of the endoperoxide bridge generates highly reactive carbon-centered free radicals. nih.govresearchgate.netnih.gov These radicals are cytotoxic to the parasite.

Cellular Damage: The generated free radicals can then alkylate and damage essential parasite biomolecules, including proteins and lipids, leading to parasite death. nih.govnih.gov This disruption of the parasite's redox homeostasis is a key aspect of the antimalarial effect. nih.gov

Exploration of Other Predicted or Observed Biological Activities In Vitro

Beyond its antimalarial effects, this compound and other polycyclic endoperoxides have been predicted or observed to possess a range of other biological activities in vitro. nih.govsemanticscholar.orgresearchgate.net

Antiprotozoal Activities (beyond Plasmodium)

Studies have indicated that polycyclic endoperoxides, as a class of compounds, exhibit broad antiprotozoal activity. nih.govsemanticscholar.orgresearchgate.net Computational predictions and in vitro testing have shown potential efficacy against various protozoan parasites. semanticscholar.orgresearchgate.net For example, artemisinin and its analogs have demonstrated activity against Toxoplasma, Leishmania, and Coccidia. nih.govresearchgate.net While specific data for this compound against these other protozoa is limited, its structural similarities to active compounds suggest it may also possess a wider antiprotozoal spectrum. nih.govsemanticscholar.orgresearchgate.net

Antifungal Properties (e.g., against Candida, Aspergillus, Cryptococcus)

Polycyclic endoperoxides have also been recognized for their potential antifungal properties. nih.govsemanticscholar.orgresearchgate.net Predictions suggest that some compounds in this class could be active against fungal genera such as Aspergillus, Candida, and Cryptococcus. nih.govsemanticscholar.orgresearchgate.net The opportunistic fungal pathogens Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus are significant causes of infections, particularly in immunocompromised individuals. nih.govnih.govplos.orgmdpi.com The mechanism of some marine-derived endoperoxides has been linked to interference with calcium homeostasis in fungi. nih.gov

Anti-inflammatory Mechanisms

In addition to their antimicrobial activities, some polycyclic endoperoxides are predicted to have anti-inflammatory properties. nih.govsemanticscholar.orgresearchgate.net Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for many diseases. nih.govd-nb.info The anti-inflammatory mechanisms of natural compounds can involve the inhibition of key inflammatory mediators and pathways. frontiersin.org While the specific anti-inflammatory mechanisms of this compound are not yet fully elucidated, the broader class of endoperoxides shows promise in this area. nih.govresearchgate.net

Potential Anticancer/Antineoplastic Activity in Cell Lines

This compound, a guaiane-type sesquiterpenoid endoperoxide isolated from the roots of Nardostachys chinensis, has been identified as having potential anticancer properties. escholarship.orgnih.gov While research into its antineoplastic activity is not as extensive as its well-documented antimalarial effects, preliminary studies indicate cytotoxic activity against specific human cancer cell lines.

Detailed research findings have demonstrated the efficacy of this compound against human colon carcinoma. Specifically, in vitro studies have shown that this compound exhibits anticancer activity against HCT-116 cells. youtube.com The HCT-116 cell line, derived from a human colorectal carcinoma, is a widely used model in cancer research for studying tumor progression and for the screening of potential chemotherapeutic agents. cytion.comaccegen.comculturecollections.org.uk The cytotoxic effect of this compound on this cell line is quantifiable, with reported IC50 values indicating significant potency. youtube.com The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. accegen.com

While specific data points are limited, the activity against the HCT-116 cell line suggests that this compound may hold promise as a cytotoxic agent. Other natural endoperoxides have also shown activity against HCT-116 cells, supporting the potential of this structural class in cancer therapy. rhhz.net

Table 1: In Vitro Anticancer Activity of this compound

| Compound | Cell Line | Cancer Type | Reported IC50 Range | Reference(s) |

| This compound | HCT-116 | Colon Carcinoma | 0.01 µM | youtube.com |

Molecular Targets and Cellular Pathways Investigated in Biological Systems

The precise molecular targets and cellular pathways responsible for the anticancer activity of this compound are not yet fully elucidated. However, based on its structure as an endoperoxide, its mechanism is believed to be analogous to that of other compounds in this class, such as artemisinin. researchgate.netresearchgate.net The key to its biological activity lies in the 1,2-dioxane (B1202867) ring, also known as the endoperoxide bridge. semanticscholar.org

The prevailing hypothesis is that this endoperoxide bridge is activated by intracellular iron, particularly ferrous iron (Fe²⁺), which is often present in higher concentrations in cancer cells compared to normal cells. researchgate.netnih.gov This iron-mediated cleavage of the O-O bond is thought to generate highly reactive and cytotoxic carbon-centered radicals and reactive oxygen species (ROS). researchgate.netfrontiersin.org

The excessive production of ROS within the cancer cell can induce a state of severe oxidative stress. explorationpub.com This overwhelms the cell's antioxidant defense mechanisms, leading to widespread damage to essential macromolecules, including lipids, proteins, and DNA. explorationpub.com This cascade of events can trigger various cell death pathways. news-medical.net The downstream effects of ROS-induced damage may include:

Induction of Apoptosis: High levels of oxidative stress can damage mitochondria, leading to the release of pro-apoptotic factors and the activation of caspase cascades, ultimately resulting in programmed cell death. news-medical.net

DNA Damage: ROS can cause single- and double-strand breaks in DNA. If the damage is too extensive for cellular repair mechanisms to handle, it can trigger cell cycle arrest or apoptosis. nih.gov

Lipid Peroxidation: Damage to lipids in cellular membranes can disrupt membrane integrity and function, contributing to cell death.

While these general pathways are associated with ROS-generating anticancer agents, the specific proteins and signaling cascades that this compound directly modulates in cancer cells remain an area for further investigation.

Comparative Analysis with Other Endoperoxide Natural Products (e.g., Artemisinin)

A comparative analysis between this compound and artemisinin, another sesquiterpene lactone endoperoxide, reveals significant similarities in their fundamental mechanism of action, which is centered on the endoperoxide bridge. escholarship.orgresearchgate.net This structural feature is the pharmacophore responsible for the bioactivity of both compounds. researchgate.netsemanticscholar.org

Artemisinin and its derivatives have been extensively studied not only as antimalarials but also for their anticancer effects. researchgate.netfrontiersin.org The mechanism for artemisinin's anticancer activity is understood to be multifactorial but is initiated by the same iron-dependent activation seen in its antimalarial action. researchgate.net The cleavage of its endoperoxide bridge by intracellular ferrous iron generates a burst of ROS and cytotoxic radicals, making it selectively toxic to cancer cells, which have a higher iron influx. researchgate.netnih.gov

Shared Mechanistic Features:

Iron-Dependent Activation: Both this compound and artemisinin rely on intracellular iron to cleave their endoperoxide bridge and unleash their cytotoxic potential. researchgate.netescholarship.org This provides a basis for selective toxicity towards cancer cells.

Generation of Radicals: The activation of both compounds results in the formation of carbon-centered radicals and ROS, which are the primary effectors of cellular damage. researchgate.netfrontiersin.org

Downstream Pathways of Artemisinin (as a model for this compound): The well-documented anticancer effects of artemisinin provide a framework for understanding the potential pathways that could be triggered by this compound:

Induction of Apoptosis: Artemisinin derivatives have been shown to induce apoptosis through both mitochondrial (intrinsic) and death receptor (extrinsic) pathways. researchgate.netnih.gov

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing arrest at various phases of the cell cycle, notably the G1 and G2/M phases. researchgate.net

Inhibition of Angiogenesis: Artemisinins can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis, by downregulating key signaling molecules like Vascular Endothelial Growth Factor (VEGF). researchgate.netnih.gov

Modulation of Signaling Pathways: They have been found to interfere with critical cancer-related pathways, including NF-κB and Wnt/β-catenin signaling. nih.gov

Analytical Methodologies for Research and Quantification of Nardoperoxide

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatography is a fundamental technique for the separation, identification, and purification of components from a mixture. mfd.org.mk High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used chromatographic methods for the analysis of sesquiterpenes like nardoperoxide. frontiersin.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for sesquiterpenes. mdpi.com Several studies have successfully employed HPLC for the separation and quantification of sesquiterpene lactones from various plant extracts. phcog.comacs.orgnih.gov While a specific, validated HPLC method solely for this compound quantification is not extensively documented in publicly available literature, methods for analogous compounds provide a strong framework.

A typical HPLC method for sesquiterpene analysis involves a reversed-phase column (e.g., C18) with a gradient elution system. phcog.comnih.gov The mobile phase often consists of a mixture of water (often acidified with formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). phcog.comnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, often at wavelengths around 200-210 nm where many sesquiterpenes exhibit absorbance. phcog.comnih.gov For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization can be employed. mfd.org.mktjpr.orgsemanticscholar.org

The table below illustrates typical parameters for an HPLC method developed for the quantification of sesquiterpene lactones, which could be adapted for this compound.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV/DAD at 210 nm |

| Temperature | 25-35 °C |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com It is particularly useful for the characterization of sesquiterpenes in essential oils and plant extracts. nih.govresearchgate.net The analysis of endoperoxides like artemisinin (B1665778), which shares structural similarities with this compound, has been successfully performed using GC-MS. nih.govosti.gov

For GC-MS analysis, derivatization may sometimes be necessary to increase the volatility and thermal stability of the analytes. nih.gov The separation is achieved on a capillary column (e.g., HP-5MS), and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, aiding in its identification. mdpi.comresearchgate.net The mass spectrum of a compound is highly specific and can be compared with libraries of known spectra for identification. nih.govresearchgate.net

Key components of a GC-MS analysis for sesquiterpenes are outlined in the following table.

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., HP-5MS, 30m x 0.25mm) |

| Carrier Gas | Helium |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., starting at 70°C, ramping to 300°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Quadrupole or Time-of-Flight (TOF) Mass Analyzer |

Spectroscopic Methods for Detection and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of isolated natural products like this compound. escholarship.org The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. aurigeneservices.com For a novel compound like this compound, a suite of NMR experiments is required to establish its constitution and stereochemistry. These include:

¹H NMR: Provides information about the number and chemical environment of protons.

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments reveal connectivity between protons (COSY), direct proton-carbon attachments (HSQC), long-range proton-carbon correlations (HMBC), and spatial proximities of protons (NOESY), which are all essential for piecing together the complete molecular structure. mdpi.com

The structure of this compound and its epimer, isothis compound (B8257707), were elucidated using such spectral means.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is used to determine the molecular weight and elemental formula of a compound. mdpi.com High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum can provide valuable clues about the compound's structure.

Development of Robust Analytical Protocols for Complex Matrices (e.g., Plant Extracts, Biological In Vitro Samples)

Analyzing this compound in complex matrices such as crude plant extracts or biological samples presents significant challenges due to the presence of numerous interfering compounds. Developing a robust analytical protocol requires careful optimization of sample preparation and chromatographic conditions.

Sample Preparation

The initial step involves extracting the analyte from the matrix. For plant materials, this typically involves solvent extraction using organic solvents like ethanol, methanol, or chloroform. The choice of solvent and extraction technique (e.g., maceration, sonication, Soxhlet extraction) needs to be optimized to maximize the recovery of this compound while minimizing the co-extraction of interfering substances.

Following extraction, a clean-up step is often necessary to remove matrix components that could interfere with the analysis or damage the analytical column. Solid-Phase Extraction (SPE) is a common and effective technique for this purpose. Different SPE sorbents (e.g., C18, silica) can be tested to find the optimal conditions for retaining and eluting this compound while removing unwanted compounds.

Method Optimization

The chromatographic method itself must be optimized for the specific matrix. This involves adjusting parameters such as the mobile phase composition, gradient profile, and column temperature to achieve good resolution between this compound and other components in the extract. The goal is to obtain a sharp, symmetrical peak for this compound, free from co-eluting peaks.

Considerations for Analytical Method Validation in Research Contexts

For research purposes, it is critical to ensure that the analytical method is "fit for purpose." tjpr.org This is achieved through method validation, which demonstrates that the method is reliable and reproducible for the intended application. phcog.comnih.gov The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is often demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with the analyte, and a standard solution of the analyte.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. phcog.com This is typically evaluated by analyzing a series of standard solutions of different concentrations and plotting the response versus concentration. A linear relationship is indicated by a high correlation coefficient (R² > 0.999). acs.org

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. acs.org

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. acs.org

Accuracy: The closeness of the test results obtained by the method to the true value. acs.org It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. phcog.comacs.org

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. phcog.comacs.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., changes in mobile phase composition, pH, temperature).

The table below presents typical validation parameters for HPLC methods used for the quantification of sesquiterpenes in plant extracts, which would be expected for a validated this compound method.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.999 |

| Intra-day Precision (RSD) | < 2% |

| Inter-day Precision (RSD) | < 3% |

| Accuracy (Recovery) | 97-103% |

| LOD | 0.05 - 0.5 µg/mL |

| LOQ | 0.15 - 1.5 µg/mL |

By adhering to these principles of method development and validation, researchers can ensure the generation of high-quality, reliable data in their studies of this compound.

Future Research Directions and Translational Perspectives Non Clinical

Advancements in Synthetic Strategies for Nardoperoxide and its Analogues

This compound is a natural product isolated from the roots of plants such as Nardostachys chinensis. mdpi.comscribd.comresearchgate.netresearchgate.net The reliance on extraction from natural sources, particularly from species that are considered threatened, presents a significant bottleneck for sustainable supply and further development. researchgate.net Consequently, the development of efficient and scalable synthetic strategies is a paramount objective.

Future research should focus on the total synthesis of this compound. Drawing inspiration from the synthesis of other complex terpenoids and endoperoxides like artemisinin (B1665778), several approaches could be explored. mdpi.comuchicago.edunih.gov Strategies such as an "oxygen stitching" approach, which utilizes molecular oxygen to install peroxide functionalities in a controlled manner, could be highly effective for constructing the core endoperoxide bridge of this compound. escholarship.org The development of a robust total synthesis would not only secure a sustainable supply but also provide a platform for creating a diverse range of structural analogues that are inaccessible through isolation. mdpi.com The modification of existing drugs to produce analogues with enhanced therapeutic properties is a cost-effective strategy in drug discovery. mdpi.com Innovations in synthetic chemistry, including automation and parallel synthesis, could accelerate the creation and testing of these new compounds. drugdiscoverynews.com

A key goal is to move beyond laboratory-scale synthesis to methods suitable for producing gram-scale quantities, which are necessary for extensive preclinical evaluation.

Deeper Mechanistic Understanding of Biological Action at the Molecular Level

While this compound has demonstrated noteworthy antiprotozoal and antitumor activities, the precise molecular mechanisms underpinning these effects remain largely uncharacterized. mdpi.comresearchgate.net It is hypothesized that, similar to the renowned antimalarial drug artemisinin, the endoperoxide bridge is crucial for its bioactivity. mdpi.com This likely involves iron-mediated cleavage of the peroxide bond, which generates reactive oxygen species (ROS) that can damage cellular macromolecules and induce cell death in pathogens or cancer cells.

Future investigations must aim to:

Identify Molecular Targets: Utilize chemoproteomics and other target identification technologies to pinpoint the specific proteins and biomolecules that this compound interacts with in target organisms like Plasmodium falciparum and cancer cell lines.

Elucidate Cellular Pathways: Investigate the downstream effects of this compound treatment, including its impact on cell cycle progression, apoptosis, and other critical cellular pathways.

Validate the Role of the Endoperoxide Bridge: Synthesize analogues lacking the peroxide bridge to confirm its essential role in the compound's bioactivity. The reduction of similar endoperoxides has been shown to result in inactive compounds. scribd.com

Understanding these mechanisms is critical for rational drug design and for identifying potential biomarkers for efficacy.

Exploration of Novel Chemical Reactivity and Catalysis

The endoperoxide moiety is a high-energy functional group that endows this compound with unique chemical reactivity. researchgate.net Beyond its biological implications, this reactivity could be harnessed for novel applications in synthetic chemistry and catalysis.

Research in this area should explore:

Controlled Transformations: Investigate the reaction of the endoperoxide bridge with various reagents, including transition metals, Lewis acids, and reducing agents, to understand its chemical behavior and potentially generate novel molecular scaffolds. researchgate.net

Catalytic Applications: Explore the potential of this compound and its metal complexes to act as catalysts for oxidation or other chemical transformations. The inherent chirality of this natural product could be exploited for asymmetric catalysis.

Reaction with Biomolecules: Study the reactivity of this compound with fundamental biological building blocks like amino acids, nucleotides, and lipids to gain further insight into its mechanism of action and potential off-target effects.

This exploration could lead to the discovery of new chemical reactions and the development of this compound as a valuable tool for organic synthesis.

Development of High-Throughput Screening (HTS) Assays for Derivatives

To efficiently explore the therapeutic potential of this compound analogues, the development of robust high-throughput screening (HTS) assays is essential. atcc.org HTS allows for the rapid evaluation of large libraries of compounds to identify "hits" with desired biological activity, accelerating the drug discovery process. amerigoscientific.com

Future efforts should concentrate on establishing a suite of HTS assays, such as:

Cell-Based Assays: Develop assays using relevant cancer cell lines or protozoan cultures (e.g., P. falciparum) to screen for antiproliferative or antiparasitic activity. These assays measure endpoints like cell viability, which can be monitored using bioluminescent or fluorescent readouts. promega.com

Biochemical Assays: Once specific molecular targets are identified (see Section 8.2), biochemical assays can be designed to screen for compounds that directly inhibit or modulate the activity of these targets. amerigoscientific.com

Counter-Screening and Orthogonal Assays: It is crucial to implement counter-assays to eliminate false positives, such as compounds that interfere with the assay technology itself or exhibit non-specific cytotoxicity. evotec.com

The table below outlines a potential workflow for an HTS campaign for this compound derivatives.

| Step | Description | Assay Type | Purpose |

|---|---|---|---|

| 1 | Primary Screen | Cell-based viability assay (e.g., CellTiter-Glo®) on a cancer cell line (e.g., HeLa) or P. falciparum culture. | Identify all compounds in the library that exhibit cytotoxic/antiproliferative activity. |

| 2 | Dose-Response Confirmation | Repeat primary assay with hit compounds over a range of concentrations. | Confirm activity and determine potency (e.g., IC50/EC50 values). |

| 3 | Counter-Screen | Assay for non-specific effects, such as general cytotoxicity in a non-cancerous cell line or assay interference. | Eliminate promiscuous or assay-interfering compounds. evotec.com |

| 4 | Orthogonal Assay | A secondary, mechanistically different assay, such as a target engagement or apoptosis assay. | Validate that the observed effect is due to a specific biological mechanism and not an artifact. evotec.com |

| 5 | Hit-to-Lead Follow-up | Further characterization of validated hits through additional biological and physicochemical profiling. | Select the most promising compounds for lead optimization. |

Computational Design of Enhanced Analogues

Computational chemistry and molecular modeling offer powerful tools for accelerating the design of new therapeutic agents. nih.govbiorxiv.org By applying these methods to this compound, it is possible to rationally design analogues with enhanced potency, selectivity, and improved drug-like properties.

Key computational approaches include:

Structure-Activity Relationship (SAR) Studies: Develop quantitative SAR (QSAR) models to correlate the structural features of this compound analogues with their biological activity. This can help identify which parts of the molecule are most important for its effects.

Molecular Docking: If a protein target is identified, molecular docking can be used to predict how different analogues bind to the target's active site. This can guide the design of new derivatives with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its analogues within a biological environment, helping to assess their stability and interactions with target molecules. rsc.org

De Novo Design: Advanced algorithms can design entirely new molecules that are optimized to fit a target's binding site, potentially leading to novel scaffolds with superior properties. nih.gov

These computational efforts will guide synthetic chemists, prioritizing the synthesis of compounds with the highest probability of success and reducing the time and resources spent on trial-and-error approaches.

Biotechnological Approaches for Production

Given the challenges of chemical synthesis and the limited availability from natural sources, biotechnological production represents a highly attractive alternative for a sustainable supply of this compound. researchgate.net This approach has been successfully applied to other complex natural products, such as artemisinin and various vitamins. mdpi.comsrce.hr

Future research should focus on:

Biosynthetic Pathway Elucidation: The first critical step is to identify the complete set of genes and enzymes responsible for the biosynthesis of this compound in Nardostachys chinensis.

Metabolic Engineering: Once the pathway is known, the relevant genes can be transferred into a microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. The host's metabolism can then be engineered to optimize the production of this compound or a late-stage precursor. sci-hub.se

Plant Tissue Culture: As an alternative to microbial fermentation, developing cell or tissue cultures of Nardostachys species could provide a controlled environment for producing the compound. mdpi.com

The development of a robust biotechnological production platform would not only solve the supply issue but could also be engineered to produce novel analogues by introducing enzymes with modified functions. frontiersin.orgresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.